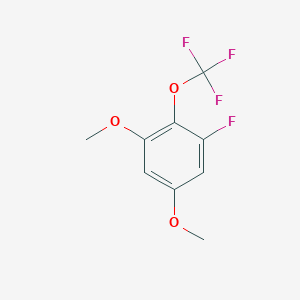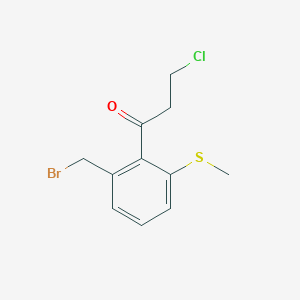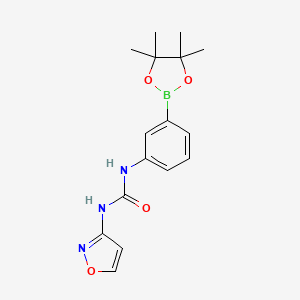
1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features an isoxazole ring, a phenyl group substituted with a boronate ester, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Boronate Ester: The phenyl group can be functionalized with a boronate ester using Suzuki-Miyaura coupling reactions.
Urea Linkage Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the isoxazole ring or the urea linkage.
Substitution: The phenyl group and the isoxazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the boronate ester could yield a phenol derivative.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with boronate esters are often used in catalytic processes, including cross-coupling reactions.
Materials Science: The unique electronic properties of the isoxazole ring can be exploited in the design of new materials.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: The boronate ester group can be used in the design of probes for detecting reactive oxygen species (ROS).
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group could interact with diols or other nucleophiles, while the isoxazole ring may participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Isoxazol-3-yl)-3-phenylurea: Lacks the boronate ester group, potentially altering its reactivity and biological activity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea: Lacks the isoxazole ring, which may affect its electronic properties and interactions.
Uniqueness
The combination of the isoxazole ring, boronate ester, and urea linkage in 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea makes it unique
Propriétés
Formule moléculaire |
C16H20BN3O4 |
|---|---|
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
1-(1,2-oxazol-3-yl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)11-6-5-7-12(10-11)18-14(21)19-13-8-9-22-20-13/h5-10H,1-4H3,(H2,18,19,20,21) |
Clé InChI |
XUDMKUJTVYEEND-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=NOC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



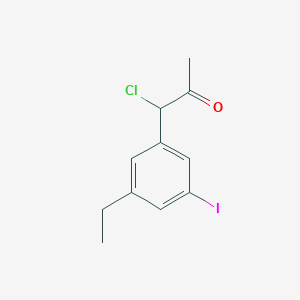

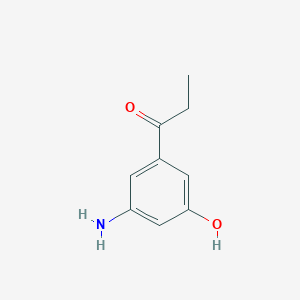
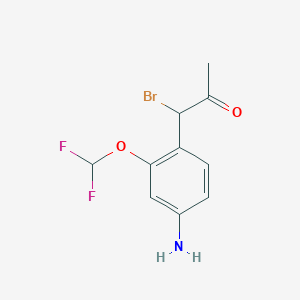
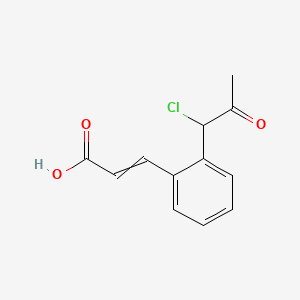

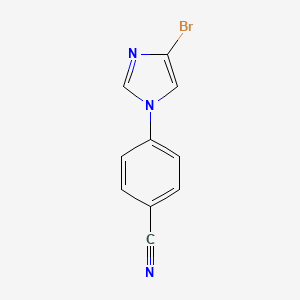
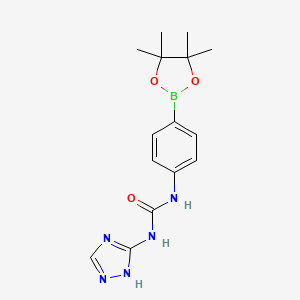
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)

